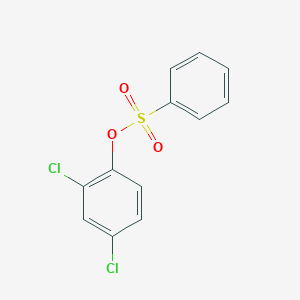

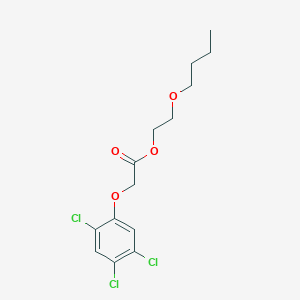

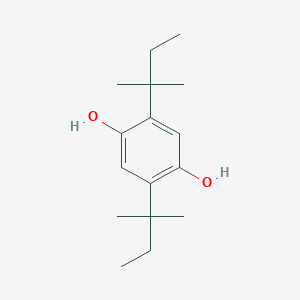

![molecular formula C11H8O5 B165625 [(2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 126424-85-9](/img/structure/B165625.png)

[(2-oxo-2H-chromen-7-yl)oxy]acetic acid

Übersicht

Beschreibung

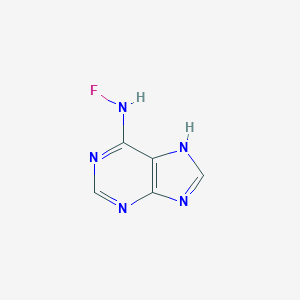

“[(2-oxo-2H-chromen-7-yl)oxy]acetic acid” is a chemical compound with the CAS Number: 126424-85-9 . It has a molecular weight of 220.18 . The IUPAC name for this compound is 2-(2-oxo-2H-chromen-7-yloxy)acetic acid .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the reaction mixture was filtered to give 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide . Another study described the synthesis of photoactive derivatives of cellulose by a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8O5/c12-10(13)6-15-8-3-1-7-2-4-11(14)16-9(7)5-8/h1-5H,6H2,(H,12,13) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is stored at a temperature between 28°C .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of [(2-oxo-2H-chromen-7-yl)oxy]acetic Acid Applications

Antimicrobial Activity: This compound has been found to possess high antimicrobial activity against various bacteria such as Staphylococcus pneumoniae. It is slightly less active against other strains like Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus, and Salmonella panama .

Quantum Chemical Studies: Quantum chemical studies have been conducted on derivatives of this compound, which can provide insights into their electronic structure and potential reactivity .

Photoactive Cellulose Derivatives: The compound has been used to synthesize water-soluble, photoactive cellulose derivatives, which could have applications in creating light-responsive materials .

Synthesis of Hybrid Compounds: It has been involved in the synthesis of hybrid compounds composed of different pharmacologically active moieties, which could lead to new therapeutic agents .

Ion Receptors and Fluorescent Probes: Derivatives of this compound are used as ion receptors and fluorescent probes, aiding in monitoring enzyme activity and complex biological events in real-time within living cells .

Pharmacological Properties: The unique chemical structure allows for binding to various targets, making it a promising scaffold in medicinal chemistry for diseases like cancer and neurodegenerative disorders .

Synthetic Chemistry: It serves as a lactone scaffold for the preparation of heterocyclic molecules, showcasing its versatility in synthetic organic chemistry .

Radical Cyclization Reactions: The compound can undergo radical cyclization reactions, offering a unique approach to coumarin synthesis and expanding the repertoire of synthetic methodologies available to chemists .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-oxochromen-7-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5/c12-10(13)6-15-8-3-1-7-2-4-11(14)16-9(7)5-8/h1-5H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENBPUAYKYLKSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-oxo-2H-chromen-7-yl)oxy]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes [(2-oxo-2H-chromen-7-yl)oxy]acetic acid suitable for creating photoactive materials?

A1: [(2-oxo-2H-chromen-7-yl)oxy]acetic acid, a coumarin derivative, exhibits photoresponsive properties. These properties stem from its ability to undergo structural changes upon exposure to light, making it a promising candidate for various applications like smart materials. []

Q2: How is [(2-oxo-2H-chromen-7-yl)oxy]acetic acid incorporated into dextran-based materials, and what are the potential benefits?

A2: Researchers successfully incorporated [(2-oxo-2H-chromen-7-yl)oxy]acetic acid into dextran, a biopolymer, by esterification. [] This modification resulted in the creation of photoactive dextran esters. These esters self-assemble into nanoparticles, opening avenues for applications in drug delivery and controlled release systems. []

Q3: Are there any other examples of using [(2-oxo-2H-chromen-7-yl)oxy]acetic acid to create photoactive materials?

A3: Yes, researchers have explored its use in developing water-soluble photoactive cellulose derivatives. [] By synthesizing mixed esters of cellulose with [(2-oxo-2H-chromen-7-yl)oxy]acetic acid and (3-carboxypropyl)trimethylammonium chloride, they created materials with potential applications in areas like photodynamic therapy and bioimaging. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.